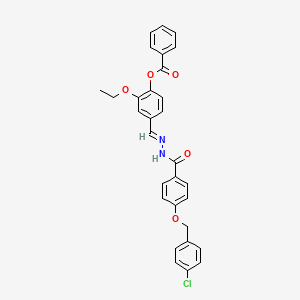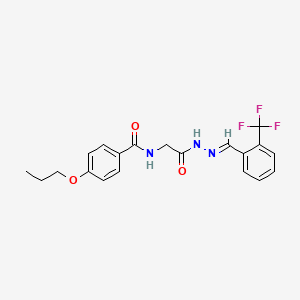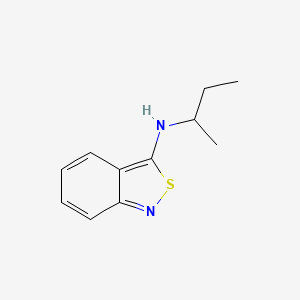
4-(2-(4-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)-2-ethoxyphenyl benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(4-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)-2-ethoxyphenyl benzoate is a complex organic compound with the molecular formula C28H21ClN2O4 This compound is known for its unique chemical structure, which includes a chlorobenzyl group, a benzoate ester, and a carbohydrazonoyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)-2-ethoxyphenyl benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Chlorobenzyl Ether: The reaction begins with the formation of the chlorobenzyl ether by reacting 4-chlorobenzyl chloride with a suitable phenol derivative in the presence of a base such as potassium carbonate.
Benzoylation: The resulting chlorobenzyl ether is then subjected to benzoylation using benzoyl chloride in the presence of a base like pyridine to form the benzoylated intermediate.
Carbohydrazonoyl Formation: The benzoylated intermediate is then reacted with hydrazine hydrate to introduce the carbohydrazonoyl group.
Esterification: Finally, the compound is esterified with 2-ethoxybenzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-(2-(4-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)-2-ethoxyphenyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
科学的研究の応用
4-(2-(4-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)-2-ethoxyphenyl benzoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the development of specialty chemicals, polymers, and materials with unique properties.
作用機序
The mechanism of action of 4-(2-(4-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)-2-ethoxyphenyl benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in various physiological processes.
類似化合物との比較
Similar Compounds
- 4-(2-(4-((4-Methylbenzyl)oxy)benzoyl)carbohydrazonoyl)-2-ethoxyphenyl benzoate
- 4-(2-(4-((4-Chlorophenoxy)acetyl)carbohydrazonoyl)phenoxy)acetic acid
- 4-(2-(4-((4-Butylphenoxy)acetyl)carbohydrazonoyl)phenoxy)acetic acid
Uniqueness
4-(2-(4-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)-2-ethoxyphenyl benzoate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its chlorobenzyl group, in particular, provides distinct properties that differentiate it from similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
769152-07-0 |
|---|---|
分子式 |
C30H25ClN2O5 |
分子量 |
529.0 g/mol |
IUPAC名 |
[4-[(E)-[[4-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]-2-ethoxyphenyl] benzoate |
InChI |
InChI=1S/C30H25ClN2O5/c1-2-36-28-18-22(10-17-27(28)38-30(35)24-6-4-3-5-7-24)19-32-33-29(34)23-11-15-26(16-12-23)37-20-21-8-13-25(31)14-9-21/h3-19H,2,20H2,1H3,(H,33,34)/b32-19+ |
InChIキー |
AOAKQGPHEZAOKX-BIZUNTBRSA-N |
異性体SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)OC(=O)C4=CC=CC=C4 |
正規SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)OC(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Allyl 2-[2-(4-tert-butylphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12011522.png)
![N'-[(E)-(4-fluorophenyl)methylideneamino]-N-naphthalen-1-yloxamide](/img/structure/B12011526.png)
![Methyl 4-[(E)-(6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate](/img/structure/B12011528.png)
![2-ethoxy-4-[(E)-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate](/img/structure/B12011531.png)
![3-Methyl-2-octyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12011538.png)
![1-{4-[2-(Benzhydryloxy)ethyl]-1-piperazinyl}-2-butyl-3-methylpyrido[1,2-A]benzimidazole-4-carbonitrile](/img/structure/B12011540.png)
![[3-(4-chlorobenzoyl)oxy-4-[(E)-[(3-methylbenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12011547.png)
![5-(3-Isopropoxyphenyl)-4-{[(E)-(2-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12011551.png)
![N'-(1-([1,1'-Biphenyl]-4-yl)ethylidene)-5-(4-fluorophenyl)-1H-pyrazole-3-carbohydrazide](/img/structure/B12011557.png)
![(2-Oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-chlorophenyl)methanone]](/img/structure/B12011559.png)

![4-[(E)-(2-(4-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate](/img/structure/B12011575.png)

